molecular formula C7H10F3NO2 B1467105 [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol CAS No. 915390-63-5

[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467105
CAS No.: 915390-63-5
M. Wt: 197.15 g/mol
InChI Key: MEEBWZOCZXDKOC-UHFFFAOYSA-N
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Description

[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C7H10F3NO2 It features a pyrrolidine ring substituted with a trifluoroacetyl group and a methanol group

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to interact with various targets, including GABA receptors and cytochrome P450 2B6 .

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways . For instance, they have been used as photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . This suggests that this compound might affect similar pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the trifluoroacetyl group in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities . For instance, they have been used as inactivators of human cytochrome P450 2B6 . This suggests that this compound might have similar effects.

Action Environment

It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound might be influenced by its molecular environment.

Biochemical Analysis

Biochemical Properties

[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s trifluoroacetyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and leading to changes in metabolic flux. The pyrrolidine ring in the compound can also interact with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can modulate signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the trifluoroacetyl group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and cellular responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the levels of metabolites and the overall metabolic flux. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms play a key role in determining the compound’s effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride, followed by reduction to introduce the methanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can affect the trifluoroacetyl group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioethers.

Scientific Research Applications

Chemistry: In chemistry, [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and the role of fluorinated compounds in metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry: In industrial applications, this compound is used in the development of new materials with enhanced properties. For example, it can be used in the synthesis of polymers with improved thermal stability and chemical resistance.

Comparison with Similar Compounds

  • [1-(Trifluoroacetyl)pyrrolidin-2-yl]methanol
  • [1-(Trifluoroacetyl)pyrrolidin-4-yl]methanol
  • [1-(Trifluoroacetyl)piperidin-3-yl]methanol

Comparison: Compared to its similar compounds, [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol is unique due to the position of the trifluoroacetyl group on the pyrrolidine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 3-position substitution may result in different steric and electronic effects compared to the 2-position or 4-position, leading to variations in how the compound interacts with molecular targets.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-2-1-5(3-11)4-12/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEBWZOCZXDKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TBAF was added to a THF solution of 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-(trifluoroacetyl)pyrrolidine and stirred overnight at room temperature. Thereafter, its work-up and purification were carried out in the standard method to obtain [1-(trifluoroacetyl)pyrrolidin-3-yl]methanol. EP: 198.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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